![molecular formula C24H26N2O6 B1661756 Aloc-L-Orn(Fmoc)-OH CAS No. 947401-27-6](/img/structure/B1661756.png)
Aloc-L-Orn(Fmoc)-OH
Overview
Description
Aloc-L-Orn(Fmoc)-OH is a chemical compound used in scientific research. It is a derivative of L-ornithine, an amino acid that is involved in the urea cycle. Aloc-L-Orn(Fmoc)-OH is used to study the biochemical and physiological effects of L-ornithine in vitro.
Mechanism of Action
Aloc-L-Orn(Fmoc)-OH is a derivative of L-ornithine, which is involved in the urea cycle. L-ornithine is converted to citrulline in the urea cycle, which is then converted to arginine. Arginine is then used to produce urea, which is excreted in the urine. Aloc-L-Orn(Fmoc)-OH can also be used to study the effects of L-ornithine on other metabolic pathways, such as the production of polyamines.
Biochemical and Physiological Effects:
Aloc-L-Orn(Fmoc)-OH can be used to study the biochemical and physiological effects of L-ornithine in vitro. It can be used to study the effects of L-ornithine on cell proliferation and differentiation. It can also be used to study the effects of L-ornithine on the urea cycle and other metabolic pathways.
Advantages and Limitations for Lab Experiments
Aloc-L-Orn(Fmoc)-OH is a useful tool for studying the biochemical and physiological effects of L-ornithine in vitro. It is relatively easy to synthesize and can be used in a variety of experiments. However, it is important to note that the effects of Aloc-L-Orn(Fmoc)-OH may not be the same as the effects of L-ornithine in vivo. Additionally, Aloc-L-Orn(Fmoc)-OH may have limitations in terms of its solubility and stability.
Future Directions
There are many future directions for research involving Aloc-L-Orn(Fmoc)-OH. One area of research could focus on the effects of L-ornithine on cancer cells. L-ornithine has been shown to have antiproliferative effects on cancer cells, and Aloc-L-Orn(Fmoc)-OH could be used to study these effects in vitro. Another area of research could focus on the effects of L-ornithine on the immune system. L-ornithine has been shown to have immunomodulatory effects, and Aloc-L-Orn(Fmoc)-OH could be used to study these effects in vitro. Finally, Aloc-L-Orn(Fmoc)-OH could be used to study the effects of L-ornithine on other metabolic pathways, such as the production of nitric oxide.
Scientific Research Applications
Aloc-L-Orn(Fmoc)-OH is used in scientific research to study the biochemical and physiological effects of L-ornithine in vitro. It can be used to study the role of L-ornithine in the urea cycle, as well as its role in other metabolic pathways. Aloc-L-Orn(Fmoc)-OH can also be used to study the effects of L-ornithine on cell proliferation and differentiation.
properties
IUPAC Name |
(2S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(prop-2-enoxycarbonylamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6/c1-2-14-31-24(30)26-21(22(27)28)12-7-13-25-23(29)32-15-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h2-6,8-11,20-21H,1,7,12-15H2,(H,25,29)(H,26,30)(H,27,28)/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSBEJCNHHQQBT-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)N[C@@H](CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801133288 | |
Record name | N5-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N2-[(2-propen-1-yloxy)carbonyl]-L-ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801133288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aloc-L-Orn(Fmoc)-OH | |
CAS RN |
947401-27-6 | |
Record name | N5-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N2-[(2-propen-1-yloxy)carbonyl]-L-ornithine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=947401-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N5-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N2-[(2-propen-1-yloxy)carbonyl]-L-ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801133288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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